molecular formula C38H26N8Ru+2 B12301280 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

Katalognummer: B12301280
Molekulargewicht: 695.7 g/mol
InChI-Schlüssel: YVXNAGNLAPDXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ligand Coordination Geometry and Stereochemical Diversity

Heteroleptic ruthenium(II) polypyridyl complexes derive structural complexity from the combination of distinct nitrogen-containing ligands. The title compound features a coordination sphere comprising 2-pyridin-2-ylpyridine (a bidentate ligand with limited π-conjugation) and quinoxalino[2,3-f]phenanthroline (a planar, extended π-system). Single-crystal X-ray analyses of related complexes, such as [Ru(bpy)(phen)(bpg)]⁺, confirm octahedral geometry with ligand dihedral angles ranging from 12–85° depending on steric constraints.

Table 1. Structural Parameters of Representative Heteroleptic Ruthenium Complexes

Complex Ligand Set Ru–N Bond Length (Å) Dihedral Angle (°)
[Ru(bpy)(phen)(bpg)]⁺ bpy, phen, bpg 2.05–2.12 32.5
[Ru(PIP)₂(5,5′dmb)]²⁺ PIP, 5,5′dmb 2.08–2.15 18.7
Title Compound 2-pyridin-2-ylpyridine, QP 2.06–2.14* 25.3*

*Predicted values based on density functional theory calculations for analogous systems.

The quinoxalino[2,3-f]phenanthroline (QP) ligand introduces rigidity through fused aromatic rings, reducing conformational flexibility compared to monodentate pyridine derivatives. This structural constraint enhances stability against ligand substitution, as evidenced by the 10% dissociation rate observed for [Ru(bpy)₂(PVP)(py)]²⁺ in aqueous solutions over 7 days.

Electronic Effects of Mixed Ligand Environments

Combining σ-donating and π-accepting ligands creates distinct electronic environments at the ruthenium center. Cyclic voltammetry of tris-heteroleptic complexes reveals oxidation potentials shifted by –0.15 V to +0.23 V relative to homoleptic [Ru(bpy)₃]²⁺, depending on ligand electron-withdrawing capacity. The QP ligand’s extended conjugation lowers the π* orbital energy, facilitating metal-to-ligand charge transfer (MLCT) transitions in the visible spectrum (λmax = 460–470 nm).

Eigenschaften

Molekularformel

C38H26N8Ru+2

Molekulargewicht

695.7 g/mol

IUPAC-Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

InChI

InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2

InChI-Schlüssel

YVXNAGNLAPDXJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ruthenium(II) polypyridyl complexes represent a fascinating class of coordination compounds that have attracted significant interest in multiple scientific domains. The specific complex 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) incorporates both 2-pyridin-2-ylpyridine and quinoxalino[2,3-f]phenanthroline as ligands coordinated to a ruthenium(II) center. These coordination compounds demonstrate remarkable photophysical properties, including long-lived excited states, strong absorption in the visible region, and notable luminescence characteristics.

The particular structure of this complex, with its extended aromatic system in the quinoxalino[2,3-f]phenanthroline ligand, enables efficient DNA intercalation, making it valuable as a DNA probe and potential therapeutic agent. Additionally, these complexes show promising applications in photocatalysis, energy conversion systems, and molecular electronics.

Materials and Reagents Required

Essential Starting Materials

The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) requires the following key starting materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
  • 2-pyridin-2-ylpyridine
  • 1,10-phenanthroline (for synthesis of the quinoxalino[2,3-f]phenanthroline ligand)
  • o-phenylenediamine (for synthesis of quinoxalino derivatives)
  • Potassium bromide (for oxidation steps)

Solvents and Additional Reagents

  • N,N-dimethylformamide (DMF) - Critical for ruthenium coordination chemistry
  • Lithium chloride (LiCl) - Facilitates complex formation
  • Ethanol and methanol - Used in various synthetic steps
  • Concentrated sulfuric acid and nitric acid - Required for oxidation reactions
  • Ammonium hexafluorophosphate (NH₄PF₆) - For precipitation of the final complex
  • Acetone - Used in purification steps
  • Column chromatography materials (neutral alumina or silica)
  • Argon gas - For maintaining inert atmosphere during reactions

Table 1. Essential Starting Materials and Their Functions

Material Chemical Formula Function in Synthesis
Ruthenium(III) chloride hydrate RuCl₃·nH₂O Central metal source
2-pyridin-2-ylpyridine C₁₀H₈N₂ Auxiliary ligand
1,10-phenanthroline C₁₂H₈N₂ Precursor for quinoxalino ligand
o-phenylenediamine C₆H₈N₂ For condensation to form quinoxalino derivative
Lithium chloride LiCl Facilitates complexation
Ammonium hexafluorophosphate NH₄PF₆ Counter-ion exchange and precipitation

Ligand Preparation Methodologies

Synthesis of Quinoxalino[2,3-f]phenanthroline

The preparation of this key ligand involves a two-step process:

Preparation of 1,10-Phenanthroline-5,6-dione

The first step involves the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-5,6-dione:

  • A mixture of 1,10-phenanthroline and potassium bromide is prepared.
  • Concentrated sulfuric acid and nitric acid are carefully added to the mixture, creating oxidizing conditions.
  • The reaction is maintained at controlled temperature to prevent over-oxidation.
  • After completion, the mixture is cooled and neutralized with sodium hydroxide.
  • The product is extracted, purified, and dried to obtain 1,10-phenanthroline-5,6-dione.
Condensation with o-phenylenediamine

The second step involves the condensation reaction between 1,10-phenanthroline-5,6-dione and o-phenylenediamine:

  • 1,10-Phenanthroline-5,6-dione and o-phenylenediamine are mixed in a 1:1 molar ratio in methanol or ethanol.
  • The mixture is refluxed to facilitate the condensation reaction.
  • The quinoxalino[2,3-f]phenanthroline product precipitates from the solution.
  • The precipitate is filtered, washed with cold methanol, and dried under vacuum.

Table 2. Reaction Conditions for Quinoxalino[2,3-f]phenanthroline Synthesis

Synthetic Step Reactants Reaction Conditions Solvent Product
Oxidation 1,10-phenanthroline, KBr H₂SO₄/HNO₃, controlled temperature - 1,10-phenanthroline-5,6-dione
Condensation 1,10-phenanthroline-5,6-dione, o-phenylenediamine (1:1) Reflux, 3-5 hours Methanol or ethanol Quinoxalino[2,3-f]phenanthroline

Ruthenium Precursor Complex Synthesis

The preparation of the ruthenium precursor complex is a critical step in the overall synthesis pathway. Based on established protocols for similar ruthenium(II) polypyridyl complexes, the following method can be employed:

Synthesis of cis-[Ru(2-pypy)₂Cl₂]

  • Place ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 1.56 g, approximately 6 mmol) in a three-necked flask.
  • Add 2-pyridin-2-ylpyridine (12 mmol) and lithium chloride (LiCl, 1.68 g, 28 mmol) to the flask.
  • Add DMF (10 mL) as the reaction solvent.
  • Under argon atmosphere, reflux the mixture for 8 hours, during which the solution gradually changes color from reddish-brown to purple, indicating the formation of the complex.
  • Cool the solution to room temperature and add acetone (50 mL) to facilitate precipitation.
  • Refrigerate the mixture overnight to maximize the yield of the precipitate.
  • Filter the purple microcrystalline product and wash thoroughly with 30% LiCl solution.
  • Recrystallize from LiCl solution and dry under vacuum to obtain pure cis-[Ru(2-pypy)₂Cl₂].

Table 3. Optimal Synthesis Conditions for Ruthenium Precursor Complex

Parameter Specification Notes
Reactant ratio RuCl₃·nH₂O:2-pyridin-2-ylpyridine:LiCl (1:2:4.7) Molar ratio
Solvent DMF (10 mL per 6 mmol RuCl₃) Anhydrous preferred
Temperature Reflux (approximately 150-160°C) Controlled heating
Reaction time 8 hours Monitored by color change
Atmosphere Argon Inert conditions essential
Precipitation Addition of acetone followed by cooling Overnight refrigeration
Purification Washing with LiCl solution, recrystallization Improves purity
Expected yield 70-80% Based on similar complexes

Final Complex Synthesis

The synthesis of the final complex, 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+), involves the coordination of the quinoxalino[2,3-f]phenanthroline ligand to the ruthenium precursor complex:

Coordination of Quinoxalino[2,3-f]phenanthroline

  • Mix cis-[Ru(2-pypy)₂Cl₂] (0.16 g, 0.3 mmol) with quinoxalino[2,3-f]phenanthroline (0.094 g, 0.3 mmol) in a 1:1 molar ratio.
  • Add an appropriate solvent such as ethanol-water mixture (20 mL).
  • Heat the reaction mixture to 120°C under argon atmosphere and maintain for 6 hours.
  • Monitor the reaction progress by the color change to deep red, indicating successful coordination.
  • Cool the solution to room temperature and dilute with water (50 mL).

Isolation of the Complex

  • Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) to the reaction mixture to precipitate the complex as its PF₆ salt.
  • Collect the red precipitate by filtration.
  • Wash the precipitate thoroughly with water and diethyl ether to remove impurities.
  • Dry the product under vacuum to obtain the crude complex.

Table 4. Final Complex Synthesis Parameters

Reaction Parameter Value Critical Considerations
Molar ratio Precursor:Ligand (1:1) Equimolar for optimal coordination
Solvent Ethanol-water or terephthalic acid Must dissolve both components
Temperature 120°C Controlled heating required
Reaction time 6 hours Sufficient for complete ligand exchange
Atmosphere Argon Prevents oxidation
Precipitation agent NH₄PF₆ (saturated solution) Forms stable salt
Wash solvents Water and diethyl ether Removes ionic and organic impurities

Purification Techniques

The purification of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) requires careful chromatographic separation to ensure high purity:

Column Chromatography

  • Dissolve the crude product in acetonitrile to prepare for chromatographic separation.
  • Pack a column with neutral alumina as the stationary phase.
  • Load the dissolved sample onto the column.
  • Elute with a toluene:acetonitrile mixture (1:3 volume ratio).
  • Collect the main red fraction, which contains the desired complex.
  • Evaporate the solvent under reduced pressure to obtain the purified complex.

Recrystallization (Optional)

For further purification, recrystallization can be performed:

  • Dissolve the purified complex in a minimal amount of acetonitrile.
  • Add diethyl ether dropwise until slight turbidity appears.
  • Allow the solution to stand at low temperature for crystallization.
  • Collect the crystals by filtration and dry under vacuum.

Table 5. Purification Parameters and Specifications

Purification Method Specifications Efficiency
Column Chromatography Neutral alumina, toluene:acetonitrile (1:3) High purity, moderate yield
Recrystallization Acetonitrile/diethyl ether Very high purity, lower yield
Target purity >98% by HPLC Required for analytical applications
Color of purified product Deep red crystalline solid Visual indication of purity

Characterization and Analysis

The characterization of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) employs multiple analytical techniques to confirm structure, purity, and properties:

Structural and Compositional Analysis

Table 6. Molecular Characteristics and Analytical Data

Property Value Analytical Method
Molecular Formula C₃₈H₂₄N₈Ru²⁺ Elemental analysis
Molecular Weight Approximately 695-747 g/mol Mass spectrometry
Counter-ion PF₆⁻ or ClO₄⁻ Dependent on synthetic pathway
Color Deep red solid Visual observation
Solubility Soluble in acetonitrile, DMSO; insoluble in water, diethyl ether Solubility tests

Spectroscopic Characterization

Spectroscopic methods provide critical information about the complex's structure and properties:

  • UV-Visible Spectroscopy : Shows characteristic MLCT (Metal-to-Ligand Charge Transfer) bands in the visible region, typically between 400-550 nm.

  • Fluorescence Spectroscopy : Reveals emission profiles that are sensitive to the environment, particularly useful for DNA interaction studies.

  • NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra provide confirmation of the complex structure through characteristic signals from aromatic protons and carbons.

  • Mass Spectrometry : ESI-MS (positive mode) confirms the molecular weight of the complex ion.

Table 7. Expected Spectroscopic Properties Based on Similar Complexes

Spectroscopic Method Expected Features Significance
UV-Visible MLCT band at 440-460 nm Characteristic of Ru(II) polypyridyl complexes
π-π* transitions at 280-300 nm Ligand-based transitions
Fluorescence Emission at 600-650 nm Enhanced when bound to DNA
Quantum yield increases in non-polar environments Environmental sensitivity
¹H NMR Signals at 7.0-9.5 ppm Aromatic protons
Characteristic splitting patterns Confirms ligand coordination
ESI-MS [M]²⁺ peak Molecular confirmation

Analysis of Synthetic Challenges and Optimizations

Several critical factors influence the successful synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+):

Reaction Atmosphere

The exclusion of oxygen is crucial during ruthenium complex formation. Oxygen can oxidize Ru(II) to Ru(III), preventing the desired coordination or leading to mixed-valence products. All reactions should be conducted under an inert atmosphere (argon or nitrogen) with careful degassing of solvents.

Temperature Control

Temperature significantly impacts the reaction kinetics and product distribution. Too high temperatures can lead to side reactions, while insufficient heating may result in incomplete reactions. Optimal temperature control is essential, particularly during the final coordination step.

Counter-ion Selection

The choice of counter-ion affects solubility, crystallization properties, and stability of the complex. Hexafluorophosphate (PF₆⁻) is commonly used due to its ability to form stable, crystalline salts with ruthenium(II) polypyridyl complexes.

Purification Challenges

The separation of the desired complex from unreacted starting materials and side products requires careful chromatographic techniques. The selection of the appropriate stationary phase and elution conditions is critical for achieving high purity.

Analyse Chemischer Reaktionen

2-(2-Pyridinyl)pyridin;Chinoxalino[2,3-f][1,10]phenanthrolin;Ruthenium(2+) unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten der ursprünglichen Verbindung führen, während Substitutionsreaktionen zu neuen Rutheniumkomplexen mit unterschiedlichen Liganden führen können .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

One of the most promising applications of ruthenium(II) complexes is in photodynamic therapy (PDT) for cancer treatment. Research has shown that ruthenium(II) complexes can be effective photosensitizers that generate reactive oxygen species upon light activation, leading to the destruction of malignant cells.

  • Case Study : A study investigated the phototoxic effects of Ru(II) complexes on human malignant melanoma cells (SK-MEL-28). The complexes demonstrated high phototoxicity (EC50 = 0.2–0.5 μM) while exhibiting low dark toxicity (EC50 = 58–230 μM), indicating a favorable therapeutic index for potential use in PDT .

Catalysis

Ruthenium(II) complexes are also utilized as catalysts in various chemical reactions due to their ability to facilitate electron transfer processes.

  • Photoredox Catalysis : Recent studies have highlighted the use of ruthenium(II) complexes with phenanthroline ligands in photoredox catalytic transformations. These catalysts have shown effectiveness in the synthesis of complex organic molecules, including N-aryl-1,2,3,4-tetrahydroisoquinolines .

Solar Energy Conversion

The compound serves as an electron-accepting ligand in metal complexes used for solar energy conversion technologies.

  • Application : The incorporation of this compound into solar cell designs has been explored due to its ability to enhance electron transfer processes and improve overall efficiency .

Sensing Applications

Ruthenium(II) complexes are employed in the development of sensors due to their luminescent properties.

  • Oxygen Sensors : A notable application includes the use of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) as a high-sensitivity oxygen sensor. This sensor utilizes the luminescence quenching effect by oxygen to detect its concentration accurately .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Photodynamic TherapyUse as a photosensitizer for cancer treatmentHigh phototoxicity with low dark toxicity
CatalysisCatalysts for organic synthesis via photoredox reactionsEffective in synthesizing tetrahydroisoquinolines
Solar Energy ConversionElectron acceptors in solar cell technologyEnhances efficiency of solar cells
SensingDevelopment of luminescent sensors for oxygen detectionHigh-sensitivity oxygen sensor application

Wirkmechanismus

The mechanism by which 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Characterization

  • Spectroscopy : IR and ¹H NMR confirm ligand coordination through shifts in C=N stretching (IR: 1600–1650 cm⁻¹) and aromatic proton signals (¹H NMR: δ 7.5–9.5 ppm) .

Comparison with Similar Ruthenium(II) Complexes

Ligand Rigidity and Electronic Effects

Ligand System Absorption λmax (nm) Emission λmax (nm) Redox Potential (E1/2, V vs. Ag/AgCl)
Quinoxalino[2,3-f][1,10]phen 450–470 650–680 +1.2 (Ru<sup>II/III</sup>)
Pyrazino[2,3-f][1,10]phenanthroline (dpq) 460–480 670–690 +1.1
1,10-Phenanthroline (phen) 440–455 620–640 +1.3
2,2′-Bipyridine (bpy) 430–445 600–620 +1.4

Key Observations :

  • Extended conjugation in quinoxalino/pyrazino-phenanthroline ligands red-shifts absorption/emission due to lower-energy π→π* transitions compared to phen or bpy .
  • The fused quinoxaline moiety increases ligand rigidity, stabilizing the Ru(II) center and lowering oxidation potentials .

Key Observations :

  • Quinoxalino-phenanthroline complexes exhibit higher cytotoxicity than phen or bpy analogues, attributed to enhanced cellular uptake and intercalation with DNA .
  • Catalytic efficiency in water oxidation is superior to phen-based systems due to improved charge-transfer kinetics .

Photodynamic Therapy (PDT)

The extended π-system of quinoxalino-phenanthroline ligands facilitates triplet-state formation (lifetime: ~800 ns), enabling singlet oxygen (¹O₂) generation for PDT . In contrast, [Ru(bpy)3]²⁺ has a shorter triplet lifetime (~300 ns) and lower ¹O₂ quantum yield (Φ = 0.15 vs. 0.35 for quinoxalino-phen systems) .

Electrocatalysis

Quinoxalino-phenanthroline Ru(II) complexes show a lower overpotential (η = 280 mV) for oxygen evolution compared to phen (η = 350 mV) or bpy (η = 330 mV) analogues, linked to their stabilized Ru<sup>IV</sup>=O intermediates .

Biologische Aktivität

The compound 2-pyridin-2-ylpyridine; quinoxalino[2,3-f][1,10]phenanthroline; ruthenium(II) is a complex that combines the structural features of pyridine and phenanthroline with the metal ruthenium. Its biological activity has garnered attention due to its potential applications in cancer therapy and its interactions with biological macromolecules.

  • Chemical Formula : C₃₈H₂₆N₈Ru²⁺
  • Molecular Weight : 743.8 g/mol
  • CAS Number : 87564-74-7

Research indicates that ruthenium complexes exhibit anticancer properties primarily through the following mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines, including PC-3 (prostate cancer) and HeLa (cervical cancer) cells. The inhibition is linked to the induction of apoptosis via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential .
  • DNA Interaction : The complex interacts with DNA, leading to structural alterations that can disrupt replication and transcription processes. This interaction is crucial for its cytotoxic effects against tumor cells .
  • Regulation of Apoptotic Pathways : The compound modulates the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells. It enhances the cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, while downregulating anti-apoptotic proteins .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound using various assays:

  • MTT Assay : This assay demonstrated significant cytotoxicity against multiple cancer cell lines with IC₅₀ values ranging from 18 μM to 80 μM depending on the specific cell line tested .
  • Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the complex led to cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation .

In Vivo Studies

In vivo studies using murine models have shown promising results:

  • Tumor Growth Inhibition : The compound exhibited a high inhibitory rate of tumor growth (up to 65.95%) in B16 melanoma models when administered at optimal doses .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer treated with ruthenium-based complexes showed a marked reduction in tumor size and improved survival rates compared to control groups.
  • Combination Therapy : Research indicates that combining this ruthenium complex with traditional chemotherapeutic agents enhances overall efficacy while reducing side effects associated with high-dose chemotherapy.

Summary Table of Biological Activities

Activity TypeObservationReference
CytotoxicityIC₅₀ values between 18 μM - 80 μM
Apoptosis InductionIncreased ROS levels and PARP cleavage
Cell Cycle ArrestG0/G1 phase arrest observed
Tumor Growth InhibitionUp to 65.95% inhibition in vivo

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.